molecular formula C21H26N4O B12243068 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methoxyphenyl)piperazine

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methoxyphenyl)piperazine

Cat. No.: B12243068
M. Wt: 350.5 g/mol
InChI Key: JFUCHIWVVXBUQH-UHFFFAOYSA-N
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Description

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methoxyphenyl)piperazine is a complex organic compound that features a unique combination of cyclopropyl, cyclopenta[d]pyrimidin, and methoxyphenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methoxyphenyl)piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes such as cell cycle progression and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methoxyphenyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H26N4O

Molecular Weight

350.5 g/mol

IUPAC Name

2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C21H26N4O/c1-26-17-5-2-4-16(14-17)24-10-12-25(13-11-24)21-18-6-3-7-19(18)22-20(23-21)15-8-9-15/h2,4-5,14-15H,3,6-13H2,1H3

InChI Key

JFUCHIWVVXBUQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC(=NC4=C3CCC4)C5CC5

Origin of Product

United States

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